molecular formula C19H16ClN3O3 B14934363 methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate

methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate

Cat. No.: B14934363
M. Wt: 369.8 g/mol
InChI Key: CGLBFVWUKKWVLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 2-chlorophenyl group and a benzoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution with 2-Chlorophenyl Group: The pyrazole ring is then substituted with a 2-chlorophenyl group using a suitable halogenation reaction.

    Coupling with Benzoate Ester: The final step involves coupling the substituted pyrazole with methyl 4-aminobenzoate through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are employed.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate
  • Ethyl 4-({[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)benzoate

Comparison:

  • Structural Differences: The presence of different substituents on the pyrazole ring or variations in the ester group can significantly alter the compound’s properties.
  • Chemical Reactivity: Similar compounds may exhibit different reactivity patterns due to the influence of substituents on the electronic structure of the molecule.
  • Biological Activity: Variations in structure can lead to differences in biological activity, making each compound unique in its potential applications.

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

methyl 4-[[5-(2-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H16ClN3O3/c1-23-17(11-16(22-23)14-5-3-4-6-15(14)20)18(24)21-13-9-7-12(8-10-13)19(25)26-2/h3-11H,1-2H3,(H,21,24)

InChI Key

CGLBFVWUKKWVLS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.